Chymase-IN-2

Descripción

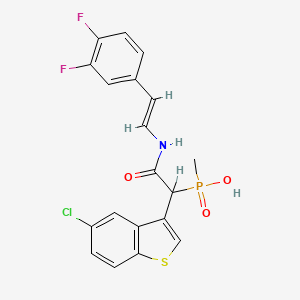

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C19H15ClF2NO3PS |

|---|---|

Peso molecular |

441.8 g/mol |

Nombre IUPAC |

[1-(5-chloro-1-benzothiophen-3-yl)-2-[[(E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-methylphosphinic acid |

InChI |

InChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+ |

Clave InChI |

SEXLHAASDZPHOM-VOTSOKGWSA-N |

SMILES isomérico |

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N/C=C/C3=CC(=C(C=C3)F)F)O |

SMILES canónico |

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O |

Sinónimos |

Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl- |

Origen del producto |

United States |

Foundational & Exploratory

Chymase-IN-2 and the Therapeutic Targeting of Chymase: A Technical Guide

Introduction

Chymase is a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. It plays a significant role in various physiological and pathological processes, making it an attractive therapeutic target for a range of disorders. Chymase-IN-2 is described as a chymase modulator intended for research in inflammatory and serine protease-mediated conditions.[1][2][3][4][5][6][7][8][9] While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this guide will provide an in-depth overview of the mechanism of action of chymase inhibitors, utilizing data from other well-characterized compounds to illustrate the core principles and experimental approaches relevant to this class of molecules.

The Multifaceted Role of Chymase in Pathophysiology

Chymase is a key enzyme in the local renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, independent of the angiotensin-converting enzyme (ACE).[2] This function is particularly relevant in tissues like the heart, where chymase-dependent Angiotensin II generation can be significant.[5]

Beyond its role in the RAS, chymase is implicated in tissue remodeling and inflammation through the activation of various signaling molecules. It can activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are crucial mediators of fibrosis and tissue degradation.[3][10] Chymase also contributes to inflammatory responses by promoting the accumulation of inflammatory cells.[11]

Mechanism of Action of Chymase Inhibitors

The primary mechanism of action of chymase inhibitors is the blockade of the catalytic activity of the chymase enzyme. By binding to the active site of chymase, these inhibitors prevent it from cleaving its substrates. This inhibition leads to several downstream effects:

-

Reduction of Angiotensin II Formation: By blocking the chymase-mediated conversion of Angiotensin I, these inhibitors can reduce the local concentration of Angiotensin II. This is particularly relevant in the context of cardiovascular diseases where Angiotensin II contributes to vasoconstriction, inflammation, and cardiac remodeling.[2][5]

-

Modulation of Tissue Remodeling and Fibrosis: Chymase inhibitors can attenuate the activation of pro-fibrotic and tissue-remodeling pathways by preventing the chymase-dependent activation of TGF-β and MMPs.[3] This makes them promising therapeutic agents for fibrotic diseases of the heart, kidneys, and other organs.

-

Anti-inflammatory Effects: Through the inhibition of chymase, the recruitment and activation of inflammatory cells can be suppressed, thereby reducing inflammation.[11][3]

The following diagram illustrates the central role of chymase in key pathological pathways and the points of intervention for chymase inhibitors.

Quantitative Data for Selected Chymase Inhibitors

| Compound Name | Target | IC50 (nM) | Ki (nM) | Organism | Reference |

| Chymase-IN-1 | Chymase | 29 | 36 | Human | [4] |

| TEI-E548 | Chymase | - | - | Hamster | [3] |

| NK3201 | Chymase | - | - | Dog, Hamster | [5] |

| BCEAB | Chymase | - | - | Human | [6] |

Experimental Protocols for Characterizing Chymase Inhibitors

The following are generalized protocols that are commonly used to characterize the activity of chymase inhibitors.

In Vitro Enzyme Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of chymase by 50% (IC50).

Materials:

-

Recombinant human chymase

-

Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., Tris-HCl with NaCl and a detergent)

-

Test inhibitor (e.g., this compound)

-

96-well microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

-

Add a fixed amount of recombinant human chymase to each well of the microplate.

-

Add the diluted inhibitor solutions to the wells containing chymase and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the chymase activity.

-

Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for TGF-β Production

This assay assesses the ability of a chymase inhibitor to block a chymase-dependent cellular process, such as the production of TGF-β in fibroblasts.

Materials:

-

Human cardiac fibroblasts

-

Cell culture medium and supplements

-

Angiotensin I

-

Test inhibitor (e.g., this compound)

-

ELISA kit for human TGF-β

Protocol:

-

Culture human cardiac fibroblasts in appropriate cell culture plates until they reach a suitable confluency.

-

Treat the cells with various concentrations of the test inhibitor for a defined period.

-

Stimulate the cells with Angiotensin I to induce chymase-mediated TGF-β production. Include appropriate controls (e.g., vehicle-treated cells, unstimulated cells).

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the concentration of TGF-β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of the inhibitor on TGF-β production.

In Vivo Efficacy Study in a Model of Cardiac Fibrosis

This type of study evaluates the therapeutic potential of a chymase inhibitor in a relevant animal model.

Animal Model:

-

Spontaneously hypertensive rats (SHR) or mice subjected to transverse aortic constriction (TAC) are common models for cardiac fibrosis.

Experimental Design:

-

Acclimatization: Animals are acclimatized to the facility for a week before the start of the experiment.

-

Induction of Disease: Cardiac fibrosis is induced (e.g., by TAC surgery) or allowed to develop (in the case of SHRs).

-

Grouping and Treatment: Animals are randomly assigned to different groups:

-

Sham-operated + Vehicle

-

Disease model + Vehicle

-

Disease model + Chymase inhibitor (e.g., this compound) at various doses

-

-

Dosing: The inhibitor is administered daily (e.g., by oral gavage) for a specified duration (e.g., 4 weeks).

-

Monitoring: Body weight and blood pressure are monitored regularly.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and hearts are collected for:

-

Histological analysis: Staining with Masson's trichrome or Picrosirius red to quantify the extent of fibrosis.

-

Biochemical analysis: Measurement of chymase activity and levels of Angiotensin II and TGF-β in the cardiac tissue.

-

Gene expression analysis: qPCR to measure the expression of fibrotic markers (e.g., collagen I, collagen III).

-

Conclusion

Chymase inhibitors represent a promising therapeutic strategy for a variety of diseases, particularly those involving the renin-angiotensin system, inflammation, and fibrosis. While this compound is positioned as a tool for investigating these processes, a comprehensive understanding of its specific inhibitory profile and mechanism of action will require further publicly available research data. The experimental frameworks outlined in this guide provide a basis for the characterization of this compound and other novel chymase inhibitors, which will be crucial for advancing their potential from preclinical research to clinical application.

References

- 1. Serine proteases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. erepo.uef.fi [erepo.uef.fi]

- 11. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

Chymase-IN-2: A Technical Overview of Target Specificity and Selectivity

Disclaimer: Publicly available information on a specific molecule designated "Chymase-IN-2" is not available at the time of this writing. This document serves as an in-depth technical guide to the principles of chymase inhibitor target specificity and selectivity, using a composite of data from publicly documented chymase inhibitors as a representative example. The data and methodologies presented herein are intended to provide a framework for understanding the characterization of a selective chymase inhibitor.

Introduction to Chymase and Its Inhibition

Human chymase (EC 3.4.21.39) is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released and plays a significant role in various physiological and pathological processes. One of its key functions is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a pathway independent of the angiotensin-converting enzyme (ACE).[1][3] Beyond its role in the renin-angiotensin system, chymase is involved in tissue remodeling through the activation of matrix metalloproteinases (MMPs) and transforming growth factor-β (TGF-β), as well as the degradation of extracellular matrix components.[3][4][5] Its involvement in cardiovascular diseases, inflammation, and fibrosis has made it an attractive therapeutic target.[2][3][4]

The development of selective chymase inhibitors is a key strategy to modulate its activity. The specificity and selectivity of such inhibitors are paramount to ensure on-target efficacy while minimizing off-target effects. This guide provides a technical overview of the target specificity and selectivity profile of a representative chymase inhibitor, based on available data for compounds in this class.

Target Specificity and Selectivity Profile

The inhibitory activity of a chymase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). A potent inhibitor will have a low IC50 value against its intended target, human chymase. To assess selectivity, the inhibitor is counterscreened against other related proteases. A highly selective compound will exhibit significantly higher IC50 values for these off-target enzymes.

The following table summarizes the in vitro enzyme inhibition data for a representative chymase inhibitor, compiled from studies on compounds such as RO5066852, BCEAB, and NK3201.[2][6][7]

| Target Enzyme | Species | IC50 (nM) | Fold Selectivity vs. Human Chymase |

| Human Chymase | Human | 5.4 | - |

| Hamster Chymase II | Hamster | Low nM | Similar |

| Human Tryptase | Human | >10,000 | >1850 |

| Human Cathepsin G | Human | >10,000 | >1850 |

| Human Chymotrypsin | Human | >10,000 | >1850 |

| Human Elastase | Human | >10,000 | >1850 |

| Angiotensin-Converting Enzyme (ACE) | Human | >10,000 | >1850 |

Note: The IC50 values are representative and compiled from multiple sources on different chymase inhibitors. The fold selectivity is calculated against the IC50 value for human chymase.

Signaling Pathways Involving Chymase

Chymase exerts its biological effects through several interconnected signaling pathways. A primary pathway is the local production of Angiotensin II, which then acts on Angiotensin II receptors to mediate effects like vasoconstriction and cellular proliferation. Additionally, chymase can directly activate other signaling molecules crucial for tissue remodeling and inflammation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of inhibitor potency and selectivity.

In Vitro Chymase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of an inhibitor against purified human chymase using a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.

-

Enzyme Solution: Dilute purified recombinant human chymase in assay buffer to the desired working concentration.

-

Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, in DMSO. Dilute to the working concentration in assay buffer just before use.

-

Inhibitor Solution: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add an equal volume of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.

-

Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroanilide).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Selectivity Profiling Protocol

To determine the selectivity of the inhibitor, the in vitro enzyme inhibition assay described above is repeated using a panel of other proteases, such as tryptase, cathepsin G, chymotrypsin, and elastase. The respective appropriate substrates and buffer conditions for each enzyme must be used. The resulting IC50 values are then compared to the IC50 value obtained for human chymase to calculate the selectivity ratio.

Conclusion

The characterization of a chymase inhibitor's target specificity and selectivity is a critical component of its preclinical development. A desirable candidate, herein represented as "this compound," would exhibit potent, low nanomolar inhibition of human chymase while demonstrating a wide margin of selectivity against other related proteases. This profile suggests a lower likelihood of off-target effects and a more focused therapeutic action. The experimental protocols and pathway analyses provided in this guide offer a comprehensive framework for the evaluation of such targeted inhibitors, paving the way for further investigation into their therapeutic potential in cardiovascular and inflammatory diseases.

References

- 1. ijcmas.com [ijcmas.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Multiple mechanisms for the action of chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.ansfoundation.org [journals.ansfoundation.org]

The Role of Chymase-IN-2 in Angiotensin II Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, is a potent vasoconstrictor that also promotes inflammation, fibrosis, and cellular growth. While angiotensin-converting enzyme (ACE) is the canonical enzyme responsible for the conversion of angiotensin I (Ang I) to Ang II, an alternative, ACE-independent pathway mediated by the serine protease chymase has been identified as a significant contributor to local Ang II production, particularly in the heart and blood vessels. This chymase-dependent pathway is not inhibited by ACE inhibitors, a phenomenon that may contribute to "ACE escape" and the residual cardiovascular risk observed in some patients treated with these agents. Consequently, chymase has emerged as a promising therapeutic target for cardiovascular diseases. This technical guide provides an in-depth overview of the role of a specific chymase modulator, Chymase-IN-2, in the formation of Angiotensin II. It details the underlying signaling pathways, presents available quantitative data on related inhibitors, and outlines key experimental protocols for the evaluation of chymase inhibitors.

Introduction to Chymase and Angiotensin II Formation

The classical renin-angiotensin system involves the enzymatic cascade initiated by renin, which cleaves angiotensinogen to produce Ang I. ACE then converts Ang I to the biologically active Ang II. However, a parallel pathway exists where chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, directly converts Ang I to Ang II.[1][2] Mast cell degranulation, triggered by various stimuli including tissue injury and inflammation, releases active chymase into the extracellular space where it can act on its substrates.[3]

In certain tissues, such as the human heart, chymase is considered the predominant enzyme for Ang II formation.[1] This localized production of Ang II by chymase is implicated in the pathophysiology of various cardiovascular conditions, including hypertension, cardiac remodeling, and heart failure.[4][5] Therefore, the development of specific chymase inhibitors presents a novel therapeutic strategy to mitigate the detrimental effects of local Ang II overproduction.

This compound and its Place in Chymase Inhibition

This compound is a chymase modulator identified as being useful for the treatment of inflammatory and serine protease-mediated disorders. It belongs to a class of compounds developed to selectively target chymase activity. While specific quantitative inhibitory data for this compound against human chymase is not publicly available, a patent filed by Janssen Pharmaceutica N.V. describes a series of novel substituted uracil derivatives as chymase inhibitors. Within this patent, compounds were evaluated for their ability to inhibit hamster chymase, with reported IC50 values ranging from 1.8 nM to 1590 nM. For context, a related compound, Chymase-IN-1, has been reported to be a potent and selective inhibitor of human mast cell chymase with an IC50 of 29 nM and a Ki of 36 nM.

Quantitative Data for Related Chymase Inhibitors

| Compound Class/Name | Target | IC50 | Ki | Source |

| Substituted Uracil Derivatives | Hamster Chymase | 1.8 nM - 1590 nM | - | |

| Chymase-IN-1 | Human Mast Cell Chymase | 29 nM | 36 nM |

Signaling Pathways

The formation of Angiotensin II via the chymase-dependent pathway and its subsequent cellular effects are governed by distinct signaling cascades. This compound is designed to interrupt the initial step of this pathway: the enzymatic conversion of Ang I to Ang II by chymase.

Mast Cell Degranulation and Chymase Release

The release of chymase is a direct consequence of mast cell degranulation, a process initiated by various stimuli. A common pathway involves the cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the mast cell surface by an antigen. This event triggers a signaling cascade that ultimately leads to the fusion of intracellular granules with the plasma membrane and the release of their contents, including chymase.

Figure 1: Simplified signaling pathway of IgE-mediated mast cell degranulation leading to chymase release.

Chymase-Mediated Angiotensin II Formation and AT1 Receptor Signaling

Once released, chymase enzymatically cleaves Angiotensin I to form Angiotensin II. Ang II then exerts its biological effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. This compound acts by inhibiting the catalytic activity of chymase, thereby preventing the formation of Angiotensin II.

References

- 1. patents.justia.com [patents.justia.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

Core Signaling Pathways in Chymase-Mediated Tissue Remodeling

An In-Depth Technical Guide on the In Vivo Effects of Chymase Inhibition on Tissue Remodeling

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells, has emerged as a critical mediator in tissue remodeling and fibrosis.[1][2] Its role extends beyond the well-established angiotensin II (Ang II) formation to the activation of various pro-fibrotic and inflammatory pathways, including transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[2][3][4] Consequently, the inhibition of chymase presents a promising therapeutic strategy for a range of pathological conditions characterized by aberrant tissue remodeling, such as cardiovascular and fibrotic diseases.[5][6] This technical guide provides a comprehensive overview of the in vivo effects of chymase inhibition on tissue remodeling, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways. While the specific compound "Chymase-IN-2" is not prominently documented in the reviewed literature, this guide will synthesize data from studies on several well-characterized chymase inhibitors, including SUNC8257, TY-51469, and BCEAB, to provide a representative understanding of this therapeutic class.

Chymase exerts its influence on tissue remodeling through a multi-pronged approach, primarily centered around the activation of key signaling molecules. The following diagram illustrates the central role of chymase in these pathways.

Quantitative In Vivo Effects of Chymase Inhibitors on Tissue Remodeling

The following tables summarize the quantitative data from preclinical studies investigating the in vivo effects of various chymase inhibitors on markers of tissue remodeling.

Table 1: Effects of Chymase Inhibitors on Cardiac Remodeling

| Chymase Inhibitor | Animal Model | Key Pathological Feature | Treatment Regimen | Key Findings | Reference |

| SUNC8257 | Dog | Tachycardia-induced heart failure | 10 mg/kg, twice a day | - Decreased mast cell density in the left ventricle.- Significantly reduced cardiac Ang II levels.- Suppressed collagen-type I and III, and TGF-β mRNA levels.- Decreased left ventricular end-diastolic pressure. | [1][7] |

| TY-51469 | Hamster | Chronic Angiotensin II infusion | 10 mg/kg/day | - Suppressed chymase, TGF-β1, and MMP-2 gene expression.- Reduced cardiac chymase-positive mast cells.- Significantly decreased heart weight to body weight ratio and collagen deposition. | [3] |

Table 2: Effects of Chymase Inhibitors on Fibrosis in Other Tissues

| Chymase Inhibitor | Animal Model | Key Pathological Feature | Treatment Regimen | Key Findings | Reference |

| SUN-C8257 | Tight-skin (Tsk) mice | Scleroderma | Not specified | - Reduced chymase activity by 43% and chymase-4 mRNA level by 47%.- Decreased thickness of the subcutaneous fibrous layer by 42%.- Markedly reduced TGF-β1 staining in the fibrous layer. | [8] |

| TY-51469 | Mouse | Silica-induced pulmonary fibrosis | Not specified | - Significantly reduced lung fibrosis score and hydroxyproline level.- Reduced neutrophils and levels of MIP-2, MCP-1, and TGF-β1 in bronchoalveolar lavage fluid. | [9] |

| BCEAB | Hamster | Sponge implant model of granuloma | Oral administration for 15 days | - Dose-dependently suppressed the dry weight of granuloma tissues.- Dose-dependently suppressed the amounts of hydroxyproline in the tissues. | [10] |

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the effects of chymase inhibitors, detailed experimental methodologies are crucial. Below are representative protocols derived from the cited literature.

1. Tachycardia-Induced Heart Failure Model in Dogs (adapted from[1][7])

-

Animal Model: Adult dogs.

-

Induction of Heart Failure: Rapid ventricular pacing via a pacemaker.

-

Chymase Inhibitor Administration: Oral administration of SUNC8257 (10 mg/kg) twice daily.

-

Assessment of Cardiac Function: Measurement of left ventricular (LV) systolic and diastolic function through cardiac catheterization.

-

Tissue Analysis:

-

Quantification of mast cell density in the LV myocardium using specific staining.

-

Measurement of cardiac Ang II levels using appropriate immunoassays.

-

Gene expression analysis of collagen-type I, collagen-type III, and TGF-β in LV tissue by real-time PCR.

-

Histological assessment of fibrosis in LV sections.

-

2. Silica-Induced Pulmonary Fibrosis Model in Mice (adapted from[9])

-

Animal Model: Mice (e.g., ICR strain).

-

Induction of Pulmonary Fibrosis: Intratracheal injection of a silica suspension.

-

Chymase Inhibitor Administration: Administration of TY-51469 (specific dosage and route to be optimized based on the study design).

-

Assessment of Fibrosis:

-

Histopathological scoring of lung fibrosis (e.g., Ashcroft score).

-

Measurement of hydroxyproline content in lung tissue as an indicator of collagen deposition.

-

-

Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Differential cell counts to quantify inflammatory cell infiltration (e.g., neutrophils).

-

Measurement of cytokine and chemokine levels (e.g., MIP-2, MCP-1, TGF-β1) in BALF using ELISA or other immunoassays.

-

3. Hamster Sponge Implant Model (adapted from[10])

-

Animal Model: Male hamsters.

-

Induction of Granuloma: Subcutaneous implantation of sponges.

-

Chymase Inhibitor Administration: Oral administration of BCEAB for a specified period (e.g., 15 days).

-

Assessment of Granuloma Formation:

-

Measurement of the dry weight of the granuloma tissue.

-

Quantification of hydroxyproline content in the granuloma tissue as a marker of collagen deposition.

-

Experimental Workflow for In Vivo Evaluation of Chymase Inhibitors

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a chymase inhibitor on tissue remodeling.

Conclusion

The available preclinical data strongly support the critical role of chymase in the pathophysiology of tissue remodeling and fibrosis.[11][12] Inhibition of chymase has demonstrated significant therapeutic potential in various animal models of cardiovascular and fibrotic diseases by attenuating key pro-fibrotic and inflammatory pathways.[3][13] The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of chymase inhibitors. Future investigations should focus on the long-term efficacy and safety of these compounds, as well as their potential for combination therapies, to pave the way for their clinical translation in treating diseases characterized by pathological tissue remodeling.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Chymase: its pathophysiological roles and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvement of cardiovascular remodelling by chymase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of mast cell chymase inhibitor on the development of scleroderma in tight-skin mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of basic fibroblast growth factor-induced angiogenesis by a specific chymase inhibitor, BCEAB, through the chymase-angiotensin-dependent pathway in hamster sponge granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chymase Inhibition: A Novel Therapeutic Avenue for Cardiovascular Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, has emerged as a significant therapeutic target in the pathophysiology of cardiovascular diseases. Its role extends beyond the alternative, angiotensin-converting enzyme (ACE)-independent pathway of angiotensin II (Ang II) generation. Chymase is now recognized for its multifaceted contributions to cardiac remodeling, fibrosis, and inflammation through the activation of various pro-fibrotic and inflammatory mediators. This technical guide provides a comprehensive overview of the preclinical evidence supporting chymase inhibition as a promising strategy for managing cardiovascular disorders, with a focus on the mechanism of action, experimental protocols, and quantitative data from key studies involving specific chymase inhibitors. While the compound "Chymase-IN-2" is commercially available as a chymase modulator for inflammatory and serine protease-mediated disorders, a significant body of public-domain research detailing its specific application and efficacy in cardiovascular models is not yet available.[1][2][3][4][5] Therefore, this guide will focus on well-characterized chymase inhibitors that have been extensively studied in cardiovascular contexts.

The Pivotal Role of Chymase in Cardiovascular Pathophysiology

Chymase contributes to cardiovascular disease through both Ang II-dependent and -independent mechanisms. While ACE inhibitors block the primary pathway for Ang II production, chymase provides an alternative route, rendering ACE inhibition incomplete.[6] This chymase-dependent Ang II production is implicated in local tissue renin-angiotensin system (RAS) activation, which is crucial in cardiac remodeling.[7]

Beyond Ang II formation, chymase directly influences tissue remodeling by activating transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, and matrix metalloproteinases (MMPs), which are involved in extracellular matrix turnover.[2][8] This activation cascade promotes collagen synthesis, leading to cardiac fibrosis, a hallmark of heart failure and post-myocardial infarction remodeling.[1][4] Furthermore, chymase has been shown to be involved in the degradation of extracellular matrix proteins, activation of interleukin-1β (IL-1β), and formation of endothelin-1, all of which contribute to the pathological processes in cardiovascular disease.[8]

Signaling Pathways and Experimental Workflow

The intricate signaling network influenced by chymase and the general workflow for evaluating chymase inhibitors in preclinical cardiovascular models are depicted below.

Quantitative Data from Preclinical Studies

The efficacy of various chymase inhibitors has been quantified in several animal models of cardiovascular disease. The following tables summarize key findings.

Table 1: Effects of Chymase Inhibitors on Cardiac Function and Fibrosis

| Chymase Inhibitor | Animal Model | Dosage | Key Findings | Reference |

| SUNC8257 (Chy I) | Dog (Tachycardia-induced Heart Failure) | 10 mg/kg twice a day | - Decreased LV end-diastolic pressure- Shortened prolongation of τ- Suppressed collagen type I and III and TGF-β mRNA levels- Decreased cardiac fibrosis | [1][3] |

| TY-51469 | Hamster (Ang II-induced Cardiac Remodeling) | 10 mg/kg/day | - Attenuated cardiac hypertrophy and fibrosis- Suppressed expression of chymase, TGF-β1, and MMP-2- Improved diastolic dysfunction | [2] |

| NK3201 | Rat (Myocardial Infarction) | 10 mg/kg per day | - Reduced left ventricular end-diastolic pressure- Increased maximal end-systolic pressure-volume relationship- Decreased time constant of left ventricular relaxation- Reduced fibrotic area and collagen I and III mRNA levels | [4] |

Table 2: Effects of Chymase Inhibitors on Biochemical Markers

| Chymase Inhibitor | Animal Model | Key Findings | Reference | | :--- | :--- | :--- | | SUNC8257 (Chy I) | Dog (Tachycardia-induced Heart Failure) | - Significantly decreased cardiac Ang II levels- Reduced chymase mRNA expression |[1] | | TY-51469 | Hamster (Ang II-induced Cardiac Remodeling) | - Suppressed cardiac expression of chymase, TGF-β1, and MMP-2 |[2] | | NK3201 | Rat (Myocardial Infarction) | - Significantly reduced chymase activity in the non-infarcted myocardium |[4] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature.

1. Tachycardia-Induced Heart Failure in Dogs (SUNC8257)

-

Animal Model: Adult mongrel dogs.

-

Disease Induction: Chronic rapid ventricular pacing at 240 beats/min for 3 weeks to induce heart failure.

-

Drug Administration: SUNC8257 (Chy I) was administered orally at a dose of 10 mg/kg twice a day. A vehicle group received a placebo.

-

Cardiac Function Assessment: Left ventricular (LV) function was assessed by cardiac catheterization to measure parameters such as LV end-diastolic pressure (LVEDP) and the time constant of LV relaxation (τ). Echocardiography was also performed.

-

Biochemical Analysis: Myocardial tissue was collected for the measurement of Ang II levels by radioimmunoassay.

-

Gene Expression Analysis: Quantitative reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the mRNA levels of collagen type I and III, and TGF-β in the LV.

-

Histological Analysis: The degree of cardiac fibrosis was quantified by picrosirius red staining of LV tissue sections, and the collagen volume fraction was calculated. The number of chymase-positive mast cells was determined using naphthol AS-D chloroacetate esterase staining.[1]

2. Angiotensin II-Induced Cardiac Remodeling in Hamsters (TY-51469)

-

Animal Model: Male Syrian hamsters.

-

Disease Induction: Continuous subcutaneous infusion of Ang II (2 mg/kg/day) for 4 weeks via osmotic mini-pumps.

-

Drug Administration: The chymase inhibitor TY-51469 was administered orally at a dose of 10 mg/kg/day, starting one day after the commencement of Ang II infusion.

-

Cardiac Function Assessment: Echocardiography was performed to evaluate cardiac structure and diastolic function.

-

Gene and Protein Expression Analysis: Cardiac expression of chymase, TGF-β1, and MMP-2 was evaluated. The number of chymase-positive mast cells was also quantified.

-

Histological Analysis: Cardiac hypertrophy and fibrosis were assessed through histological examination of heart tissue.[2]

3. Myocardial Infarction in Rats (NK3201)

-

Animal Model: Male Sprague-Dawley rats.

-

Disease Induction: Myocardial infarction was induced by permanent ligation of the left anterior descending coronary artery.

-

Drug Administration: One day after ligation, rats were treated with the chymase inhibitor NK3201 (10 mg/kg per day) orally for 4 weeks. A vehicle group was also included.

-

Cardiac Function Assessment: Echocardiography was performed to measure parameters like the akinetic area and fractional area change. Hemodynamic measurements, including left ventricular end-diastolic pressure and the maximal end-systolic pressure-volume relationship, were conducted.

-

Biochemical Analysis: Chymase activity in the non-infarcted myocardium was measured.

-

Gene Expression Analysis: The mRNA levels of collagen I and collagen III were determined.

-

Histological Analysis: The fibrotic area in the cardiac tissues was quantified.[4]

Conclusion

The available preclinical data strongly support the role of chymase as a critical mediator in the pathogenesis of cardiovascular diseases, particularly in cardiac fibrosis and remodeling. Specific inhibitors such as SUNC8257, TY-51469, and NK3201 have demonstrated significant therapeutic potential in various animal models by attenuating adverse cardiac remodeling and improving cardiac function. These effects are mediated through the inhibition of both Ang II-dependent and -independent pathways. While further research, including clinical trials, is necessary to establish the safety and efficacy of chymase inhibitors in humans, the existing evidence highlights chymase inhibition as a promising and novel therapeutic strategy for the treatment of heart failure and other cardiovascular disorders. The development and investigation of new chemical entities like "this compound" will be crucial in advancing this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Serine proteases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

Chymase-IN-2: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, is a key mediator in inflammatory pathways. Upon mast cell activation, chymase is released into the extracellular milieu where it contributes to tissue remodeling, inflammation, and fibrosis.[1][2] Its multifaceted role in converting angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II, as well as activating matrix metalloproteinase-9 (MMP-9) and transforming growth factor-β (TGF-β), makes it a compelling therapeutic target for a range of inflammatory and fibrotic diseases.[1][3]

Chymase-IN-2 is a modulator of chymase, positioned as a valuable research tool for investigating the role of this enzyme in inflammatory and serine protease-mediated disorders.[4][5] This technical guide provides an in-depth overview of the core mechanisms of chymase in inflammation, summarizes key quantitative data from preclinical studies of chymase inhibitors, and presents detailed experimental protocols to facilitate the use of this compound as a research tool. The signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and practical application of this compound.

Introduction to Chymase and its Role in Inflammation

Mast cells are critical players in both innate and adaptive immunity. When activated, they release a plethora of inflammatory mediators, including chymase.[1] Human chymase is a highly efficient enzyme with several key functions that drive inflammatory processes:

-

Angiotensin II (Ang II) Generation: Chymase provides an alternative pathway for the generation of Ang II from Ang I, independent of the angiotensin-converting enzyme (ACE).[1] Ang II is a potent pro-inflammatory mediator that promotes vasoconstriction, cell proliferation, and fibrosis.

-

Activation of Pro-inflammatory Mediators: Chymase can activate other key players in the inflammatory cascade, including:

-

Matrix Metalloproteinase-9 (MMP-9): By converting pro-MMP-9 to its active form, chymase contributes to the degradation of the extracellular matrix, facilitating tissue remodeling and inflammatory cell migration.[1][3]

-

Transforming Growth Factor-β (TGF-β): Chymase activates TGF-β, a central regulator of fibrosis, leading to the deposition of collagen and other extracellular matrix components.[1][3][6]

-

Cytokines: Chymase can process and activate pro-inflammatory cytokines such as interleukin-1β (IL-1β).[7]

-

-

Inflammatory Cell Recruitment: Chymase has been shown to directly promote the accumulation of inflammatory cells, including neutrophils and eosinophils, at the site of inflammation.[8][9]

Given these diverse pro-inflammatory functions, the inhibition of chymase presents a promising therapeutic strategy for a variety of inflammatory conditions, including inflammatory bowel disease (IBD), non-alcoholic steatohepatitis (NASH), atopic dermatitis, and cardiovascular diseases.[1][6][8]

This compound: A Research Tool

This compound is a research compound identified as a chymase modulator.[4][5] While specific in vivo and in vitro data for this compound is not extensively published, its utility as a research tool lies in its potential to selectively inhibit chymase activity, thereby allowing for the elucidation of the enzyme's role in specific inflammatory models.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 936366-22-2 |

| Molecular Formula | C19H15ClF2NO3PS |

| Molecular Weight | 441.82 g/mol |

| Solubility | Soluble in DMSO |

Data sourced from GlpBio.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Chymase in Inflammation

The following diagram illustrates the central role of chymase in key inflammatory and fibrotic signaling pathways.

Caption: Chymase signaling cascade in inflammation and fibrosis.

Experimental Workflow for Evaluating this compound In Vitro

The following diagram outlines a typical workflow for the in vitro evaluation of a chymase inhibitor.

Caption: In vitro chymase inhibition assay workflow.

Experimental Workflow for Evaluating this compound In Vivo

This diagram illustrates a general workflow for assessing the efficacy of a chymase inhibitor in an animal model of inflammation, such as NASH.

Caption: In vivo evaluation of a chymase inhibitor workflow.

Quantitative Data from Preclinical Studies

Table 1: Effect of Chymase Inhibitor (TY-51469) on Hamster Model of NASH

| Parameter | Control Group | NASH + Placebo Group | NASH + Chymase Inhibitor Group |

| Hepatic Steatosis Score | 0.2 ± 0.1 | 2.8 ± 0.2 | 1.2 ± 0.3 |

| Hepatic Fibrosis Score | 0.1 ± 0.1 | 2.5 ± 0.3 | 0.8 ± 0.2 |

| Hepatic Chymase Activity (µU/mg protein) | 1.5 ± 0.3 | 4.8 ± 0.6 | 2.1 ± 0.4 |

| Hepatic Angiotensin II (pg/mg protein) | 2.5 ± 0.4 | 8.2 ± 1.1 | 3.1 ± 0.5 |

| Hepatic Malondialdehyde (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.4 | 1.5 ± 0.3* |

*p < 0.05 vs. NASH + Placebo Group. Data is representative and adapted from studies on MCD diet-induced NASH in hamsters.[10][11]

Table 2: Effect of Chymase Inhibition on Inflammatory Markers in a Rat Model of Myocardial Ischemia/Reperfusion

| Parameter | Sham Group | I/R + Vehicle Group | I/R + Chymase Inhibitor Group |

| Infarct Size (%) | N/A | 45.2 ± 3.1 | 28.7 ± 2.5 |

| Neutrophil Infiltration (MPO-positive cells/mm²) | 15 ± 4 | 185 ± 22 | 95 ± 15 |

| MMP-9 Positive Mast Cells (%) | 5 ± 2 | 42 ± 6 | 18 ± 4 |

| IL-18 mRNA (fold change) | 1.0 | 4.5 ± 0.6 | 2.1 ± 0.4 |

| ICAM-1 mRNA (fold change) | 1.0 | 5.2 ± 0.7 | 2.5 ± 0.5* |

*p < 0.05 vs. I/R + Vehicle Group. Data is representative and adapted from studies on myocardial ischemia/reperfusion.[7]

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in inflammation research.

In Vitro Chymase Activity Assay (Spectrophotometric)

This protocol is for determining the inhibitory activity of this compound on purified chymase.

Materials:

-

Purified human chymase

-

This compound

-

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Substrate A)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations.

-

Prepare a stock solution of the substrate in DMSO. Dilute with Assay Buffer to the final working concentration.

-

Dilute the purified chymase in Assay Buffer to the desired concentration.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of this compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer).

-

Add 20 µL of the diluted chymase solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Model of NASH in Hamsters and Treatment with Chymase Inhibitor

This protocol describes the induction of NASH in hamsters using a methionine- and choline-deficient (MCD) diet and subsequent treatment with a chymase inhibitor.

Materials:

-

Male Syrian golden hamsters (8-10 weeks old)

-

Normal chow diet

-

Methionine- and choline-deficient (MCD) diet

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Gavage needles

Procedure:

-

Acclimatization: Acclimatize the hamsters for one week with free access to normal chow and water.

-

NASH Induction:

-

Divide the animals into a control group (fed normal chow) and an experimental group (fed MCD diet).

-

Feed the respective diets for 8-12 weeks to induce NASH.

-

-

Treatment:

-

After the induction period, divide the MCD diet-fed hamsters into a vehicle-treated group and one or more this compound-treated groups (e.g., low dose, high dose).

-

Administer this compound or vehicle daily via oral gavage for a period of 4-12 weeks, while continuing the MCD diet.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food intake weekly.

-

At the end of the treatment period, euthanize the animals.

-

Collect blood for analysis of liver enzymes (ALT, AST) and lipids.

-

Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology and snap-freeze other portions in liquid nitrogen for biochemical and molecular analyses.

-

-

Analysis:

-

Histology: Embed the fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for steatosis and inflammation, and Sirius Red for fibrosis.

-

Immunohistochemistry: Perform IHC for chymase, α-smooth muscle actin (α-SMA, a marker of activated hepatic stellate cells), and inflammatory cell markers (e.g., F4/80 for macrophages).

-

Biochemical Assays: Measure chymase activity, Angiotensin II levels, and markers of oxidative stress (e.g., malondialdehyde) in liver homogenates.

-

Gene Expression: Perform RT-qPCR to analyze the expression of genes related to fibrosis (e.g., Col1a1, Tgf-β1) and inflammation (e.g., Tnf-α, Il-6).

-

Immunohistochemistry for Chymase in Intestinal Tissue

This protocol provides a general guideline for the immunohistochemical detection of chymase in paraffin-embedded intestinal tissue.

Materials:

-

Paraffin-embedded intestinal tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against chymase

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath at 95-100°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-chymase antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogen Development:

-

Incubate slides with DAB chromogen solution until the desired brown color develops (monitor under a microscope).

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with water.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Conclusion

This compound represents a valuable tool for researchers investigating the complex role of chymase in inflammation and related pathologies. By inhibiting chymase activity, this compound allows for the targeted exploration of its downstream effects on signaling pathways, cellular responses, and disease progression. The experimental protocols and workflows provided in this guide offer a solid foundation for designing and executing studies to further elucidate the therapeutic potential of chymase inhibition. While the quantitative data presented is derived from studies of other chymase inhibitors, it provides a strong rationale for the investigation of this compound in similar preclinical models. As with any research compound, careful validation and optimization of experimental conditions will be crucial for obtaining robust and reproducible results.

References

- 1. Establishment of an assay method for human mast cell chymase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel hamster nonalcoholic steatohepatitis model induced by a high-fat and high-cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human mast cell chymase induces the accumulation of neutrophils, eosinophils and other inflammatory cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Chymase inhibitor ameliorates hepatic steatosis and fibrosis on established non-alcoholic steatohepatitis in hamsters fed a methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chymase inhibitor prevents the nonalcoholic steatohepatitis in hamsters fed a methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Chymase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of compounds, such as Chymase-IN-2, against human chymase. The described methodologies are based on established enzymatic assays and are suitable for screening and characterizing chymase inhibitors.

Introduction to Chymase Inhibition

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon degranulation, chymase is released and can participate in various physiological and pathological processes. One of its key functions is the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, making chymase a therapeutic target for cardiovascular diseases.[1][2][3] Furthermore, chymase is implicated in tissue remodeling and inflammation through the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[4][5][6][7] Therefore, inhibitors of chymase are of significant interest for the development of new therapies for a range of disorders.

In Vitro Chymase Inhibition Assay Protocol

This protocol describes a colorimetric assay to measure the enzymatic activity of chymase and to determine the inhibitory potential of test compounds like this compound. The assay utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases a yellow p-nitroaniline product upon cleavage by chymase, detectable at 405 nm.[1][8][9][10]

Materials and Reagents:

-

Human recombinant chymase

-

This compound (or other test inhibitors)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)[1][8][9][10]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl and 0.01% Triton X-100)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram:

Caption: Workflow for the in vitro chymase inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in DMSO to achieve a range of desired test concentrations.

-

Prepare a stock solution of Chymostatin in DMSO to be used as a positive control.

-

Dilute the human recombinant chymase in Assay Buffer to the desired working concentration.

-

Prepare the substrate solution by dissolving N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in Assay Buffer.

-

-

Assay Protocol (96-well plate format):

-

Add 2 µL of the diluted this compound, Chymostatin, or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

-

Add 178 µL of the diluted chymase solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader. For a kinetic assay, take readings every minute for 15-30 minutes. For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then take a final absorbance reading.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the change in absorbance over time.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce chymase activity by 50%).

-

Data Presentation:

The inhibitory activity of this compound and the control inhibitor can be summarized in the following table:

| Compound | IC50 (nM) |

| This compound | [Insert Value] |

| Chymostatin | 13.7 |

Note: The IC50 value for Chymostatin is provided as a reference from available literature and may vary depending on assay conditions.[12]

Chymase Signaling Pathway

Chymase is known to activate the TGF-β1/Smads signaling pathway, which plays a crucial role in tissue fibrosis.[4][5] The following diagram illustrates this pathway.

Caption: Chymase activation of the TGF-β1/Smads signaling pathway.

Conclusion

The provided protocol offers a robust method for evaluating the in vitro efficacy of chymase inhibitors. By understanding the experimental procedures and the underlying signaling pathways, researchers can effectively characterize novel therapeutic compounds targeting chymase for the potential treatment of cardiovascular and inflammatory diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Chymase Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, plays a significant role in various physiological and pathological processes. Its involvement in tissue remodeling, inflammation, and the renin-angiotensin system has made it a compelling therapeutic target for a range of diseases, including cardiovascular, fibrotic, and inflammatory conditions. This document provides detailed application notes and protocols for the administration of chymase inhibitors in preclinical animal models, based on published research with well-characterized compounds.

Note: The specific compound "Chymase-IN-2" is not documented in the public scientific literature. The following data and protocols are based on established chymase inhibitors and are intended to serve as a guide for researchers working with novel or proprietary chymase inhibitors. Dose and administration route optimization will be necessary for any new compound.

Data Presentation: Dosage and Administration of Chymase Inhibitors

The following tables summarize the reported dosages and administration routes for several chymase inhibitors in various animal models and disease contexts.

| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |

| SUN-C8257 | NC/Nga Mice | Atopic Dermatitis | 150 mg/kg/day | In drinking water | [1] |

| Tsk Mice | Scleroderma | 50 mg/kg/day | Intraperitoneal injection | [2] | |

| Dogs | Tachycardia-induced Heart Failure | 10 mg/kg twice a day | Not specified | [3] | |

| Hamsters | Atherosclerosis | Not specified | In drinking water | [4] | |

| TY-51469 | ICR Mice | Silica-induced Pulmonary Fibrosis | 0.1 or 1.0 mg/kg/day | Continuous infusion via osmotic pump | [5] |

| Sprague-Dawley Rats | Toxicity Study | 20 and 60 mg/kg/day | Intravenous | [5] | |

| Mice | Deep Vein Thrombosis | 0.1, 1, and 10 mg/kg (single dose) | Not specified | [6] | |

| Mice | Big Endothelin-1 induced pressure response | 20 mg/kg | Intravenous | [7] | |

| NK3201 | Dogs | Vascular Proliferation (grafted vein) | 5 mg/kg/day | Oral | [8][9] |

| BCEAB | Hamsters | Heart Chymase Activity | 100 and 300 mg/kg (single dose) | Oral | [10] |

| Chymostatin | Mice | Big Endothelin-1 induced pressure response | 2-40 mg/kg | Not specified | [11] |

Experimental Protocols

Protocol 1: Oral Administration of a Chymase Inhibitor in a Canine Model of Vascular Proliferation

This protocol is based on the study of NK3201 in a dog model of venous graft failure.[8][9]

1. Objective: To evaluate the effect of an orally administered chymase inhibitor on neointimal hyperplasia in a canine vein graft model.

2. Animal Model: Adult mongrel dogs.

3. Materials:

- Chymase inhibitor (e.g., NK3201)

- Vehicle for oral administration (e.g., gelatin capsules)

- Surgical instruments for vascular surgery

- Anesthesia (e.g., sodium pentobarbital)

- Post-operative care supplies

4. Experimental Procedure:

- Acclimatization: Acclimate dogs to the housing facilities for at least one week before the experiment.

- Grouping: Randomly assign animals to a vehicle control group and a chymase inhibitor treatment group.

- Drug Administration:

- Administer the chymase inhibitor (e.g., 5 mg/kg NK3201) or vehicle orally once daily.[8][9]

- Begin administration 5 days prior to the grafting surgery and continue for 28 days post-surgery.[8]

- Surgical Procedure (Vein Grafting):

- Anesthetize the animals.

- Aseptically harvest a segment of the external jugular vein.

- Perform an end-to-end anastomosis of the reversed vein segment into the common carotid artery.

- Post-operative Care: Monitor animals for any signs of distress, infection, or other complications. Provide appropriate analgesia.

- Endpoint Analysis (Day 28):

- Euthanize the animals.

- Harvest the grafted vein segments.

- Perform histological analysis (e.g., Hematoxylin and Eosin staining) to measure neointimal thickness.

- Conduct biochemical assays to measure chymase activity in the tissue homogenates.

Protocol 2: Continuous Infusion of a Chymase Inhibitor in a Mouse Model of Pulmonary Fibrosis

This protocol is adapted from a study using TY-51469 in a mouse model of silica-induced pulmonary fibrosis.[5][12]

1. Objective: To assess the therapeutic efficacy of continuous administration of a chymase inhibitor on the development of pulmonary fibrosis.

2. Animal Model: Male ICR mice (8 weeks old).

3. Materials:

- Chymase inhibitor (e.g., TY-51469)

- Vehicle for infusion (e.g., sterile saline)

- Osmotic pumps (e.g., Alzet)

- Silica suspension

- Surgical instruments for subcutaneous pump implantation

- Anesthesia (e.g., isoflurane)

4. Experimental Procedure:

- Induction of Fibrosis:

- Anesthetize the mice.

- Intratracheally instill a single dose of silica suspension (e.g., 10 mg in saline).

- Pump Implantation and Drug Administration:

- Immediately after fibrosis induction, subcutaneously implant an osmotic pump filled with either vehicle or the chymase inhibitor solution.

- The pump should be calibrated to deliver the desired dose (e.g., 0.1 or 1.0 mg/kg/day of TY-51469) for a specified duration (e.g., 21 days).[5]

- Monitoring: Monitor the animals' body weight and general health status throughout the experiment.

- Endpoint Analysis (Day 21):

- Euthanize the animals.

- Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

- Harvest the lungs for histological assessment of fibrosis (e.g., Masson's trichrome staining) and measurement of hydroxyproline content.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Chymase signaling pathways involved in cardiovascular and fibrotic diseases.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo evaluation of chymase inhibitors.

References

- 1. Chymase inhibitor improves dermatitis in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of mast cell chymase inhibitor on the development of scleroderma in tight-skin mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pivotal Role of Mouse Mast Cell Protease 4 in the Conversion and Pressor Properties of Big-Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral administration of a specific chymase inhibitor, NK3201, inhibits vascular proliferation in grafted vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An orally active chymase inhibitor, BCEAB, suppresses heart chymase activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chymase-IN-2: Application Notes and Protocols for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase-IN-2 is a modulator of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1] Chymase plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular regulation. It is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II. Additionally, chymase is known to activate transforming growth factor-β (TGF-β) and matrix metalloproteinase-9 (MMP-9), contributing to fibrosis and tissue degradation. These roles make chymase an attractive therapeutic target for inflammatory disorders, cardiovascular diseases, and fibrotic conditions. This compound is offered as a tool for investigating the therapeutic potential of chymase inhibition in these contexts.

Physicochemical Properties

This compound is supplied as a solid with a molecular weight of 441.82 g/mol . While comprehensive data on its physicochemical properties are not publicly available, information from suppliers provides some initial guidance for its handling and use in a research setting.

Solubility

| Solvent | Solubility | Recommendations |

| DMSO | Soluble | This is the recommended solvent for preparing stock solutions. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1] |

| Ethanol | Data not available | It is recommended to test solubility in ethanol, as it can be a suitable solvent for some in vivo and in vitro applications, though care must be taken regarding its effects on cells at higher concentrations. |

| Aqueous Buffers (e.g., PBS) | Data not available | Direct dissolution in aqueous buffers is unlikely to be effective for a compound of this nature. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer, being mindful of the final solvent concentration. |

Stability and Storage

Proper storage and handling are critical to maintaining the integrity of this compound.

| Condition | Recommendation | Duration |

| Solid Form | Store at -20°C. | As specified by the supplier. |

| Stock Solutions (in DMSO) | Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. | Up to 1 month at -20°C.[1] Up to 6 months at -80°C.[1] |

| Working Solutions (in aqueous media) | Prepare fresh for each experiment from a frozen stock solution. | Stability in aqueous solutions like cell culture media has not been reported and should be determined experimentally if incubations are to be performed over extended periods. |

Signaling Pathways Involving Chymase

Chymase inhibition by this compound is expected to modulate several key signaling pathways implicated in disease pathogenesis. The following diagrams illustrate the central role of chymase in these pathways.

Caption: this compound inhibits key pathological signaling pathways.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound. It is recommended that researchers optimize these protocols for their specific experimental systems.

General Workflow for In Vitro Studies

Caption: General experimental workflow for this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Bring the vial of this compound to room temperature before opening.

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube thoroughly to dissolve the compound.

-

If the compound does not fully dissolve, warm the tube to 37°C for a short period and sonicate in an ultrasonic bath for 5-10 minutes.[1]

-

Once fully dissolved, create small aliquots of the stock solution to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the experimental assay should be kept low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.

Protocol 2: In Vitro Chymase Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified chymase.

Materials:

-

This compound stock solution (in DMSO)

-

Purified human chymase

-

Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is constant in all wells.

-

In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

-

Add the purified chymase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chymase substrate to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.

-

Calculate the reaction rate (V) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Assay for TGF-β Activation

Objective: To assess the effect of this compound on chymase-induced TGF-β activation in a relevant cell line (e.g., fibroblasts).

Materials:

-

This compound stock solution (in DMSO)

-

A suitable cell line (e.g., human dermal fibroblasts)

-

Cell culture medium and supplements

-

Purified human chymase

-

Latent TGF-β

-

Reagents for downstream analysis (e.g., ELISA kit for active TGF-β, reagents for Western blotting of phosphorylated Smad2/3, or qPCR for TGF-β target genes).

Procedure:

-

Seed the cells in an appropriate culture vessel and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a combination of purified human chymase and latent TGF-β. Include appropriate controls (e.g., cells alone, cells with chymase only, cells with latent TGF-β only).

-

Incubate for a period sufficient to observe TGF-β activation (e.g., 24 hours).

-

Collect the cell culture supernatant and/or cell lysates for downstream analysis.

-

Measure the levels of active TGF-β in the supernatant using an ELISA kit.

-

Analyze the phosphorylation status of Smad2/3 in cell lysates by Western blotting.

Considerations for In Vivo Research

While specific in vivo data for this compound is not available, the following points should be considered when designing animal studies based on literature for other chymase inhibitors:

-

Animal Model Selection: Choose an animal model where chymase has a similar function to humans (e.g., hamsters, dogs) for studies related to angiotensin II formation. Rodent chymases can have different substrate specificities.

-

Formulation and Administration: Due to the likely poor aqueous solubility of this compound, a suitable vehicle will be required for in vivo administration. This may involve co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or other formulation strategies. The route of administration (e.g., intravenous, intraperitoneal, oral) will need to be determined based on the compound's pharmacokinetic properties, which should be established in preliminary studies.

-

Dosing: The effective dose of this compound will need to be determined through dose-ranging studies.

-